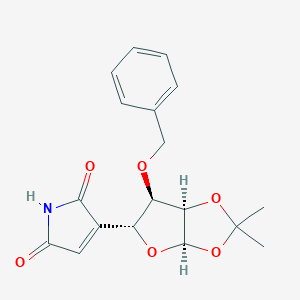

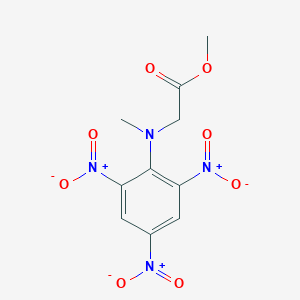

3,5-二氯-4-(甲氧羰基)苯甲酸

描述

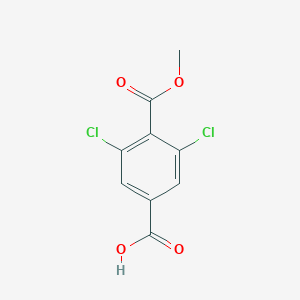

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a chemical compound of interest due to its potential utility in various fields of chemistry and material science. Its structure and properties allow for diverse applications and provide a foundation for the development of new materials and chemical processes.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, starting from dimethyl terephthalate. This methodology suggests a pathway for the synthesis of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, emphasizing the importance of selecting suitable starting materials and reaction conditions for optimal yield and cost-effectiveness (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds features significant interactions, such as π-π stacking and hydrogen bonding, which could also be expected in the structure of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid. These interactions play a crucial role in determining the compound's physical and chemical properties and its behavior in different environments (Dhakal et al., 2019).

Chemical Reactions and Properties

The compound’s functionality allows for selective reactions, such as deprotonation and metalation, under specific conditions. These reactions are fundamental for further chemical modifications and the synthesis of more complex molecules (Sinha et al., 2000).

Physical Properties Analysis

The crystalline structure and packing arrangements of similar compounds provide insights into the physical properties of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid. The presence of substituents affects the compound’s melting point, solubility, and stability, which are critical for its application in different fields (Raffo et al., 2014).

Chemical Properties Analysis

The electronic structure, including the frontier molecular orbitals and the distribution of electron density, influences the chemical reactivity and interactions of the compound. These properties can be studied through spectroscopic methods and theoretical calculations to predict reactivity and interaction with other molecules (Mathammal et al., 2016).

科学研究应用

合成制药中间体

一个显著的应用是在合成制药中间体中,比如用于制造治疗性钠葡萄糖共转运蛋白2(SGLT2)抑制剂的关键中间体,这些抑制剂在糖尿病治疗中很有前景。该过程涉及多个步骤,包括硝化、水解、氢化、酯化、溴化和重氮化,展示了该化合物在复杂有机合成过程中的多功能性(Zhang et al., 2022)。

化学性质研究

对该化合物的研究延伸到其在各种溶剂中的溶解度和活度系数等化学性质的研究。这些研究对于了解该化合物在不同化学环境中的行为至关重要,这对其在溶剂系统和反应介质中的应用至关重要。例如,已经开发了Abraham模型相关性来描述溶质在不同溶剂中的转移,有助于预测类似化合物在各种化学过程中的行为(Hart et al., 2015)。

材料科学和晶体学

在材料科学中,类似于3,5-二氯-4-(甲氧羰基)苯甲酸的化合物的结构阐明有助于设计和开发具有特定性质的新材料。例如,对烷氧基取代苯甲酸的结晶结构的研究有助于了解控制它们组装成晶体结构的分子间相互作用,这对设计具有期望物理和化学性质的材料非常有价值(Raffo et al., 2014)。

催化和反应机制

该化合物的衍生物已在催化和反应机制的背景下进行研究,其中它们与催化剂的反应性和相互作用可以导致所需产品的选择性形成。例如,对未保护苯甲酸进行选择性对位金属化的研究,使用特定试剂展示了有机化学中精细调节合成策略的潜力,实现了具有高特异性和产率的化合物的生产(Sinha et al., 2000)。

安全和危害

属性

IUPAC Name |

3,5-dichloro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPDHTNDZDMUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701247149 | |

| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid | |

CAS RN |

264272-64-2 | |

| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264272-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)